An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3)
An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of heterocyclic chemistry and data from closely related analogues, this document will cover its physicochemical properties, spectral characteristics, a proposed synthetic route, and its potential pharmacological relevance, all grounded in scientific literature.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets. The 4-aminopyrazole substitution pattern is particularly noteworthy, with compounds from this class exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The amino group at the C4 position can act as a key hydrogen bond donor and a handle for further functionalization, making these molecules versatile building blocks in the design of novel therapeutics.
The subject of this guide, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, incorporates an ethoxyethyl substituent at the N1 position. This group can influence the molecule's pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages in drug development.
Physicochemical Properties
| Property | Estimated Value/Information | Basis for Estimation |
| Molecular Formula | C₇H₁₃N₃O | Calculated |
| Molecular Weight | 155.20 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a solid at room temperature | The related carboxylic acid is a powder. |
| Melting Point | Estimated to be in the range of 60-100 °C | The corresponding carboxylic acid has a melting point of 78-80 °C. The amino group may lead to a slightly different melting point due to altered crystal packing and hydrogen bonding. |
| Boiling Point | > 200 °C (with potential decomposition) | High boiling points are typical for polar heterocyclic amines. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water. | The presence of the amino and ether functionalities should enhance aqueous solubility compared to unsubstituted pyrazoles. The related 1-hydroxyethyl-4,5-diamino pyrazole sulfate shows good water solubility. |
| pKa (of the amino group) | Estimated to be in the range of 4-6 | The basicity of the 4-amino group is influenced by the electron-withdrawing nature of the pyrazole ring. |
| LogP | Estimated to be in the range of 0.5 - 1.5 | The ethoxyethyl group increases lipophilicity compared to an unsubstituted pyrazole, but the amino group enhances polarity. A related 3-amino isomer has a predicted LogP of 0.5018.[3] |
Spectroscopic Characterization (Predicted)
The following are predicted spectral characteristics based on known data for substituted pyrazoles and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole H-3, H-5 | 7.0 - 7.8 | s | 2H | The two protons on the pyrazole ring are expected to be singlets due to the substitution pattern and will appear in the aromatic region. |
| -NH₂ | 3.0 - 5.0 | br s | 2H | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad. |
| -N-CH₂- | 4.0 - 4.3 | t | 2H | These protons are adjacent to the pyrazole nitrogen and the ether oxygen, leading to a downfield shift. |
| -O-CH₂- (ethoxy) | 3.4 - 3.7 | q | 2H | The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons. |
| -O-CH₂- (ethyl) | 3.6 - 3.9 | t | 2H | These protons are adjacent to the ether oxygen. |
| -CH₃ | 1.1 - 1.3 | t | 3H | The methyl protons of the ethyl group will appear as a triplet. |
Reference chemical shifts for protons in various environments can be found in the literature.[4][5][6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3, C-5 | 125 - 140 | Aromatic carbons of the pyrazole ring. |
| Pyrazole C-4 | 110 - 125 | The carbon bearing the amino group will be shielded relative to the other ring carbons. |
| -N-CH₂- | 45 - 55 | Carbon attached to the pyrazole nitrogen. |
| -O-CH₂- (ethoxy) | 65 - 75 | Carbon adjacent to the ether oxygen. |
| -O-CH₂- (ethyl) | 68 - 72 | Carbon adjacent to the ether oxygen. |
| -CH₃ | 14 - 16 | Aliphatic methyl carbon. |
Computational studies on the NMR chemical shifts of substituted pyrazoles provide a basis for these predictions.[7]
IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (amine) | 3200 - 3400 | Two bands for the symmetric and asymmetric stretches of the primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity. |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong intensity. |
| C=C, C=N stretch (pyrazole ring) | 1500 - 1650 | Medium to strong intensity. |
| C-O stretch (ether) | 1050 - 1150 | Strong intensity. |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 155. Fragmentation patterns would likely involve the loss of the ethoxyethyl side chain or parts thereof.
Proposed Synthetic Pathway
A plausible synthetic route to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine can be envisioned starting from a suitable pyrazole precursor. A common and effective method for introducing a 4-amino group is through the reduction of a 4-nitro derivative.[8]
Figure 1: Proposed Synthetic Pathway
Experimental Protocol (Conceptual)
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1H-pyrazole portion-wise while maintaining the temperature.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole
-
Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base such as potassium carbonate.
-
Add 2-bromoethyl ethyl ether dropwise and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine
-
Dissolve 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole in a solvent like ethanol or ethyl acetate.
-
Add a catalyst such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Alternatively, reduction can be achieved using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by crystallization or column chromatography to yield 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine.
Pharmacological and Toxicological Considerations
Potential Pharmacological Applications
The 4-aminopyrazole scaffold is a versatile pharmacophore. Based on the activities of related compounds, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine could be investigated for a range of therapeutic applications:
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[3]
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several antimicrobial and antiviral agents.[2]
-
Kinase Inhibition: Substituted pyrazoles are prominent in the field of kinase inhibitors for cancer therapy.[1]
-
Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown potential as anticonvulsant and antidepressant agents.[1]
Figure 2: Potential Biological Activities
Toxicological Profile
The toxicological profile of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine has not been specifically determined. However, based on safety data for structurally related compounds, the following hazards should be considered[9][10][11]:
-
Acute Toxicity: May be harmful if swallowed (similar compounds are classified as Acute Toxicity, Oral, Category 4).
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
It is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a promising, yet underexplored, building block for drug discovery. Its 4-aminopyrazole core suggests a high potential for biological activity, while the N1-ethoxyethyl substituent may confer favorable pharmacokinetic properties. This guide has provided a comprehensive overview based on available data for related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
References
- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. Journal of Organic Chemistry, 84(15), 9477-9485.
- Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 22(4), 325-346.
- Ilies, M., et al. (2024).
- Zitko, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- Bavetsias, V., et al. (2016).
- El-Sayed, M. A. A., et al. (2020). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 10(63), 38435-38450.
- Vo, T. T., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(18), 3326.
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University of California, Davis. (n.d.). Chemical Shifts. Retrieved from [Link]
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Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]
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LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
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